molecular formula C4H9I B13848162 2-Iodobutane-D9

2-Iodobutane-D9

Cat. No.: B13848162
M. Wt: 193.07 g/mol
InChI Key: IQRUSQUYPCHEKN-CBZKUFJVSA-N
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Description

Significance of Deuterium (B1214612) Labeling in Mechanistic Elucidation

The primary utility of deuterium labeling in mechanistic studies stems from the kinetic isotope effect (KIE). The difference in mass between hydrogen and deuterium leads to different vibrational frequencies of the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. As the C-D bond is stronger and vibrates at a lower frequency, it requires more energy to break than a C-H bond. This difference can significantly alter the rate of a chemical reaction when a C-H bond is broken in the rate-determining step. By comparing the reaction rates of a deuterated and non-deuterated compound, researchers can gain profound insights into the transition state of a reaction and determine whether a specific C-H bond is cleaved during the slowest step. symeres.comacademie-sciences.fr This method is a powerful tool for understanding the intricate pathways of chemical transformations. academie-sciences.fr

Overview of 2-Iodobutane-D9 as a Research Probe

This compound is a deuterated form of 2-iodobutane (B127507) where nine hydrogen atoms have been replaced by deuterium. musechem.comsmolecule.com This isotopic labeling makes it an excellent probe for investigating reaction mechanisms, particularly in nucleophilic substitution and elimination reactions where 2-iodobutane is a common substrate. musechem.comguidechem.com The presence of deuterium atoms allows for precise tracking of the molecule and its fragments using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. symeres.comacs.org This enhanced analytical sensitivity is crucial for identifying intermediates and products in complex reaction mixtures, thereby clarifying the underlying reaction pathways. musechem.com

Physical and Chemical Properties of 2-Iodobutane and its Deuterated Analog

Property2-IodobutaneThis compound
Molecular Formula C4H9I nih.govC4D9I
Molecular Weight 184.02 g/mol nih.gov~193.07 g/mol sigmaaldrich.com
Appearance Colorless liquid nih.govColorless to orange liquid cdnisotopes.com
Boiling Point 119-120 °C cdnisotopes.comNot explicitly available, but 1-Iodobutane-D9 is 130-131 °C sigmaaldrich.com
Density 1.598 g/cm³ cdnisotopes.comNot explicitly available, but 1-Iodobutane-D9 is 1.696 g/mL at 25 °C sigmaaldrich.com
Water Solubility Slightly soluble guidechem.com0.2 g/L cdnisotopes.com

Historical Context of Isotopic Tracers in Organic Chemistry

The concept of using isotopes as tracers dates back to the early 20th century. nih.gov Frederick Soddy first proposed the existence of isotopes in 1913, elements that are chemically identical but differ in mass. nih.govbritannica.com The development of mass spectrometry by pioneers like J.J. Thomson and F.W. Aston enabled the separation and quantification of these isotopes. nih.govbritannica.com

Initially, radioactive isotopes were predominantly used as tracers. wikipedia.org Georg de Hevesy received the Nobel Prize in Chemistry in 1943 for his work on using isotopes to study chemical processes, including using ³²P to investigate biological pathways. wikipedia.orgresearchgate.net However, the use of stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) gained prominence, especially for studying biological systems where radioactivity could be a concern. nih.govnih.gov These stable isotopes offered a safe and effective way to trace the metabolic fate of organic compounds. nih.govnih.gov The ability to introduce these isotopic labels into molecules like fatty acids, amino acids, and sugars opened up new frontiers in understanding complex biochemical reactions. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9I

Molecular Weight

193.07 g/mol

IUPAC Name

1,1,1,2,2,3,4,4,4-nonadeuterio-3-iodobutane

InChI

InChI=1S/C4H9I/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D

InChI Key

IQRUSQUYPCHEKN-CBZKUFJVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])I

Canonical SMILES

CCC(C)I

Origin of Product

United States

Kinetic Isotope Effect Kie Studies Involving 2 Iodobutane D9

Primary Deuterium (B1214612) Kinetic Isotope Effects (PKIEs)

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.orgslideshare.net For 2-Iodobutane-D9, this primarily relates to the cleavage of a carbon-deuterium (C-D) bond.

Analysis of C-D Bond Cleavage in Rate-Determining Steps

The magnitude of the primary KIE, expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the deuterated one (kD), is a strong indicator of the mechanism. youtube.com In elimination reactions, specifically the bimolecular elimination (E2) mechanism, a base removes a proton from a carbon adjacent to the leaving group in the rate-limiting step. pressbooks.pub When this compound undergoes an E2 reaction, a C-D bond at the β-position (C3) is cleaved.

Due to the greater mass of deuterium compared to hydrogen, the C-D bond has a lower zero-point vibrational energy than a C-H bond. gmu.edu Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for the deuterated compound. libretexts.org This results in a "normal" primary KIE, where kH/kD is significantly greater than 1. Theoretical maximums are around 7-8 at room temperature, and experimental values are often in this range for E2 reactions. libretexts.orglibretexts.org For instance, in the E2 elimination of similar secondary haloalkanes, large primary KIEs are consistently observed, confirming C-H bond cleavage as the rate-determining step. pressbooks.publibretexts.org

Reaction TypeIsotopic PositionTypical kH/kDImplication for this compound
E2 Elimination β-deuterium (C3)~5-8C-D bond cleavage occurs in the rate-determining step.
E1 Elimination β-deuterium (C3)~1.0-1.2C-D bond is not broken in the rate-determining step.

This table presents typical kinetic isotope effect values for elimination reactions of secondary haloalkanes, which are illustrative for the reactions of this compound.

Correlation with Transition State Structures

The magnitude of the PKIE is also sensitive to the geometry of the transition state. In an E2 reaction, the transition state involves the base, the alkyl halide, and the departing leaving group. The C-H(D) and C-I bonds are partially broken, and the C=C double bond is partially formed. pressbooks.pub A linear, symmetrical transition state, where the proton is exactly half-transferred to the base, is expected to exhibit the maximum KIE. princeton.edu Deviations from this ideal symmetry, either an "early" (reactant-like) or "late" (product-like) transition state, will result in a smaller KIE value. youtube.com For example, a smaller KIE might suggest a transition state where the C-H bond is either only slightly broken or almost completely broken. youtube.com

Secondary Deuterium Kinetic Isotope Effects (SKIEs)

Secondary kinetic isotope effects occur when the isotopically substituted bond is not broken in the rate-determining step. slideshare.net Instead, the effect arises from changes in the vibrational environment of the C-D bond between the ground state and the transition state. utdallas.edu These effects are typically smaller than primary KIEs but provide crucial mechanistic details. slideshare.net

Effects on Vibrational Frequencies and Zero-Point Energies

SKIEs are classified based on the position of the isotope relative to the reaction center. In reactions of this compound, we can consider α-SKIEs (deuterium on the carbon bearing the iodine, C2) and β-SKIEs (deuterium on the adjacent carbons, C1 and C3). The magnitude and direction (normal, kH/kD > 1, or inverse, kH/kD < 1) of the SKIE depend on changes in hybridization and steric environment at the deuterated position. ias.ac.in A change from a more constrained to a less constrained vibrational environment in the transition state leads to a normal KIE, while the opposite leads to an inverse KIE.

Rehybridization and Hyperconjugation Contributions

In nucleophilic substitution reactions, SKIEs are particularly useful. For a unimolecular nucleophilic substitution (SN1) reaction, the rate-determining step is the formation of a carbocation intermediate. This involves a change in hybridization at the α-carbon (C2) from sp3 to sp2. The sp2-hybridized carbocation has a less sterically hindered environment and lower frequency bending vibrations for the remaining C-D bond compared to the sp3-hybridized ground state. This leads to a normal α-SKIE, typically in the range of 1.10-1.25. wikipedia.org

Conversely, in a bimolecular nucleophilic substitution (SN2) reaction, the α-carbon proceeds through a crowded, pentacoordinate sp2-like transition state. This transition state is more sterically hindered than the sp3 ground state, leading to higher energy C-D bending vibrations. The result is often a small normal or even an inverse α-SKIE (kH/kD ≈ 0.95-1.05). wikipedia.org

β-SKIEs are also informative, often arising from hyperconjugation. In an SN1 reaction, the developing positive charge of the carbocation can be stabilized by hyperconjugation with the β-C-D bonds. Since C-H bonds are better electron donors for hyperconjugation than C-D bonds, the non-deuterated compound is stabilized more effectively, leading to a faster reaction and a normal β-SKIE (kH/kD > 1). libretexts.org

Reaction TypeIsotopic PositionTypical kH/kDImplication for this compound
SN1 Substitution α-deuterium (C2)~1.10-1.25sp3 to sp2 rehybridization in the rate-determining step.
SN2 Substitution α-deuterium (C2)~0.95-1.05Formation of a sterically crowded sp2-like transition state.
SN1 Substitution β-deuterium (C1,C3)>1.0Stabilization of the carbocation intermediate by hyperconjugation.

This table presents typical secondary kinetic isotope effect values for substitution reactions of secondary haloalkanes, applicable to this compound.

Distinguishing Reaction Mechanisms via KIEs

The distinct KIE values associated with different mechanisms allow for their experimental differentiation. For 2-iodobutane (B127507), which can undergo both elimination and substitution, a combination of primary and secondary KIE studies using this compound can definitively establish the operative reaction pathway.

For example, if the reaction of 2-iodobutane with a strong, non-nucleophilic base yields a large primary KIE (e.g., kH/kD ≈ 7), this is strong evidence for an E2 mechanism. libretexts.org If, under solvolysis conditions (a weak base and weak nucleophile), a significant α-secondary KIE (e.g., kH/kD ≈ 1.15) is observed with no primary KIE, an SN1 mechanism is indicated. princeton.eduias.ac.in A reaction with a strong nucleophile that shows a small inverse or near-unity α-secondary KIE would be characteristic of an SN2 pathway. libretexts.org The absence of a significant primary KIE in both SN1 and SN2 reactions confirms that the β-C-H(D) bond is not broken in the rate-determining step. princeton.edu

By systematically studying the kinetic isotope effects with selectively deuterated substrates like this compound, a detailed picture of the reaction mechanism, including the nature of the transition state and the rate-determining step, can be constructed.

Mechanistic Investigations of Reactions with 2 Iodobutane D9 As a Substrate

Nucleophilic Substitution Reaction Mechanisms

Nucleophilic substitution reactions of secondary haloalkanes like 2-iodobutane (B127507) can proceed through two distinct mechanistic pathways: a stepwise S({N})1 pathway involving a carbocation intermediate, or a concerted S({N})2 pathway. The use of 2-Iodobutane-D9 allows researchers to distinguish between these pathways by measuring secondary kinetic isotope effects.

Studies of S(_{N})1 Pathways

The S(_{N})1 (Substitution, Nucleophilic, Unimolecular) mechanism is a two-step process. The first and rate-determining step involves the slow, spontaneous dissociation of the leaving group (iodide) to form a planar sp²-hybridized secondary butyl carbocation. In the second, fast step, a nucleophile attacks the carbocation.

Since no C-H (or C-D) bonds are broken in the rate-determining step, a primary KIE is not expected. However, a small secondary kinetic isotope effect (kH/kD) is anticipated. The hybridization of the α-carbon changes from sp³ in the starting material to sp² in the carbocation intermediate. This change leads to a slight weakening of the adjacent C-H bonds, resulting in a small but "normal" KIE (kH/kD > 1). ias.ac.inwikipedia.org For S(_{N})1 reactions, α-secondary KIE values are typically in the range of 1.1 to 1.2, providing evidence for carbocation formation in the rate-determining step. epfl.ch

Parameter S({N})1 Pathway with this compound
Mechanism Two steps via a carbocation intermediate.
Rate-Determining Step Formation of the secondary butyl carbocation.
Expected KIE Type α-Secondary Kinetic Isotope Effect.
Expected kH/kD Value Normal ( > 1, typically 1.1-1.2). epfl.ch
Rationale Change in hybridization from sp³ to sp² at the α-carbon. ias.ac.in

Concerted S(_{N})2 Processes and Stereochemical Inversion

The S(_{N})2 (Substitution, Nucleophilic, Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. numberanalytics.com This backside attack enforces a specific stereochemical outcome: inversion of configuration at the chiral center, often called a Walden inversion. libretexts.org For example, the reaction of (S)-2-iodobutane with a nucleophile proceeds to form the (R)-product. libretexts.org

Investigating this reaction with this compound reveals a characteristic α-secondary KIE. Unlike the S({N})1 reaction, the S({N})2 transition state is a highly crowded, pentacoordinate species where the α-carbon has sp²-like character. The C-H(D) bending vibrations are sterically hindered and thus have higher force constants in the transition state compared to the ground state. This leads to a small but "inverse" KIE (kH/kD < 1). nih.gov Experimental studies on analogous systems have quantified this effect.

Parameter S({N})2 Pathway with Deuterated Iodobutane
Mechanism One-step, concerted backside attack.
Stereochemistry Complete inversion of configuration. numberanalytics.comlibretexts.org
Observed KIE Type α-Secondary Kinetic Isotope Effect.
Observed kH/kD Value 0.79. libretexts.org
Rationale Increased steric crowding of C-H(D) bonds in the pentacoordinate transition state. nih.gov

Influence of Nucleophile Structure and Solvent Environment

The competition between S({N})1 and S({N})2 pathways for 2-iodobutane is heavily influenced by the reaction conditions. Strong, unhindered nucleophiles favor the bimolecular S({N})2 mechanism. In contrast, weak nucleophiles and polar protic solvents (like water or ethanol) that can stabilize the carbocation intermediate and the leaving group anion through solvation promote the unimolecular S({N})1 pathway. chemguide.co.uklibguides.comquora.com

Condition Favored Substitution Pathway Reason
Nucleophile
Strong (e.g., SCN⁻, I⁻, CH₃O⁻)S({N})2The rate is dependent on the nucleophile concentration and strength. libguides.com
Weak (e.g., H₂O, CH₃OH)S({N})1The rate is independent of the nucleophile; carbocation formation is the slow step.
Solvent
Polar Aprotic (e.g., Acetone, DMSO)S({N})2Solvates the cation but not the nucleophile, increasing nucleophile reactivity.
Polar Protic (e.g., Ethanol, Water)S(_{N})1Stabilizes the carbocation intermediate and solvates the leaving group. quora.com

Elimination Reaction Mechanisms

In the presence of a base, 2-iodobutane can also undergo elimination reactions to form alkenes. These reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism, and the use of this compound is critical for distinguishing between them.

Elucidation of E1 Mechanisms

The E1 (Elimination, Unimolecular) reaction proceeds via the same rate-determining step as the S(_{N})1 reaction: the formation of a carbocation. orgoreview.com It is a two-step mechanism that is favored by weak bases, polar protic solvents, and higher temperatures. chemguide.co.uk In the second step, a weak base removes a proton from a carbon atom adjacent (β-position) to the carbocation center, forming a double bond.

Characterization of E2 Pathways

The E2 (Elimination, Bimolecular) mechanism is a single-step, concerted process where a base removes a β-proton while the leaving group departs simultaneously. libretexts.org This mechanism requires an anti-periplanar arrangement of the β-proton and the leaving group. lscollege.ac.in It is favored by strong, concentrated bases and is a second-order reaction. chemguide.co.uk

The use of a deuterated substrate like this compound is the definitive method for identifying an E2 mechanism. Since the β-C-H(D) bond is broken in the single rate-determining step, a large primary kinetic isotope effect is observed. numberanalytics.comlibretexts.org Experimental measurements for the E2 elimination of deuterated iodobutane show a significant KIE, confirming the E2 pathway.

The regiochemistry of the E2 elimination from 2-iodobutane typically follows Zaitsev's rule, which predicts that the more substituted (and more stable) alkene will be the major product. lscollege.ac.inwikipedia.org Thus, the reaction of 2-iodobutane with a standard base like sodium ethoxide yields 2-butene (B3427860) as the major product over 1-butene.

Parameter E2 Pathway with Deuterated Iodobutane
Mechanism One-step, concerted elimination.
Kinetics Second-order, rate = k[Alkyl Halide][Base]. libretexts.org
Observed KIE Type β-Primary Kinetic Isotope Effect.
Observed kH/kD Value 7.2. libretexts.org
Rationale The β-C-H(D) bond is broken in the rate-determining step. libretexts.orglibretexts.org
Major Product (Regiochemistry) 2-Butene (Zaitsev's Rule). wikipedia.org

Formation of Organometallic Intermediates and Reaction Dynamics

This compound is a valuable substrate for probing the mechanisms of organometallic reactions. The C-I bond is readily activated by various metals and transition-metal complexes, leading to the formation of highly reactive intermediates.

One of the most fundamental transformations is the reaction with elemental metals, such as magnesium or lithium, to form organometallic reagents. For instance, reacting this compound with magnesium turnings in ether would yield the deuterated Grignard reagent, sec-butyl-d9-magnesium iodide. The deuterated label allows for the unambiguous tracking of the sec-butyl group through subsequent reactions, confirming its incorporation into a final product without interference from proton-deuterium exchange with the solvent or other reagents.

In the realm of modern synthetic chemistry, 2-iodobutane serves as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions. Catalytic systems based on nickel or copper are particularly effective for coupling non-activated alkyl halides. caltech.eduscribd.com For example, in a nickel-catalyzed Negishi coupling, 2-iodobutane can be coupled with an organozinc reagent. scribd.com

The use of this compound can provide critical mechanistic information about these catalytic cycles. A common side reaction and decomposition pathway for alkylmetal intermediates is β-hydride elimination. In this process, a hydrogen atom on the carbon β to the metal center is transferred to the metal, forming a metal-hydride species and an alkene. When this compound is used as the substrate, the intermediate organometallic species would be a sec-butyl-d9-metal complex. The corresponding elimination step would be a β-deuteride elimination. Due to the primary kinetic isotope effect, β-deuteride elimination is significantly slower than β-hydride elimination. If a researcher observes a decrease in the rate of alkene byproduct formation when switching from 2-iodobutane to this compound, it provides strong evidence that β-hydride elimination is a key step in the reaction pathway. This allows for the rational design of improved catalysts or reaction conditions that can suppress this unwanted side reaction.

Table 2: Application of this compound in Organometallic Reactions
Reaction TypeExample Reagent/CatalystIntermediateMechanistic Insight from D9 Labeling
Grignard FormationMagnesium (Mg)C&#8324;D&#8329;MgITracer for the alkyl group in subsequent additions.
Negishi CouplingNi(0) complex, R-ZnX[Ni]-C&#8324;D&#8329;Probing the rate and relevance of &#946;-deuteride elimination. scribd.com
Suzuki CouplingPd(0) or Ni(0) complex, R-B(OR)&#8322;[M]-C&#8324;D&#8329;Investigating the stereochemistry and mechanism of transmetalation and reductive elimination.
Sonogashira CouplingPd(0)/Cu(I) complex, Terminal Alkyne[Pd]-C&#8324;D&#8329;Studying the competition between cross-coupling and side reactions like elimination.

Radical Reactions and Fragmentation Pathways

The relatively weak carbon-iodine bond (C-I) in 2-iodobutane makes it susceptible to homolytic cleavage, initiating radical reactions. This can be achieved through photolysis with UV light or in the presence of radical initiators. The photodissociation of this compound would generate a 2-butyl-d9 radical and an iodine radical. The subsequent reactions of this deuterated radical can be followed to understand radical propagation, termination, and rearrangement steps.

A powerful technique for studying radical intermediates and fragmentation is mass spectrometry (MS). In the mass spectrometer, molecules are ionized, typically by electron impact, which removes an electron to form a radical cation, known as the molecular ion ([M]•⁺). docbrown.info This high-energy species then undergoes fragmentation through various pathways, and the resulting charged fragments are detected based on their mass-to-charge ratio (m/z). The fragmentation pattern serves as a fingerprint for the molecule's structure. docbrown.infodocbrown.info

For this compound (molecular weight ≈ 193 amu), the molecular ion would be [C₄D₉I]•⁺ at m/z 193. The most prominent fragmentation pathways include:

Cleavage of the C-I Bond: The C-I bond is the weakest bond in the molecule, and its cleavage is a dominant fragmentation process. This leads to the formation of an iodine radical (I•) and a sec-butyl-d9 cation ([C₄D₉]⁺). Because the positive charge is more stable on the alkyl fragment, a very intense peak corresponding to the [C₄D₉]⁺ ion is expected at m/z 66. A small peak for the iodine cation [I]⁺ may also be observed at m/z 127. docbrown.infodocbrown.info

Cleavage of C-C Bonds: Alpha-cleavage (cleavage of the C-C bond adjacent to the carbon bearing the iodine) can also occur. Loss of a methyl-d3 radical (•CD₃) would result in a [C₃D₆I]⁺ fragment at m/z 175. Loss of an ethyl-d5 radical (•C₂D₅) would yield a [C₂D₄I]⁺ fragment at m/z 159.

Elimination of Deuterium (B1214612) Iodide (DI): The molecular ion can undergo rearrangement to eliminate a neutral molecule of deuterium iodide (DI, mass ≈ 129 amu), resulting in a butene-d8 radical cation [C₄D₈]•⁺ at m/z 64.

By analyzing the precise m/z values and relative intensities of these fragments, detailed information about the structure of the original molecule and the stability of the various radical and cationic intermediates can be obtained.

Table 3: Predicted Major Fragmentation Ions for this compound in Mass Spectrometry
m/z (Mass/Charge)Proposed Ion StructureNeutral LossComments
193[CD&#8323;CD&#8322;CD(I)CD&#8323;]&#8226;&#8314;-Molecular Ion (M&#8226;&#8314;).
175[CD&#8322;CD(I)CD&#8323;]&#8314;&#8226;CD&#8323;Loss of a methyl-d3 radical.
159[CD(I)CD&#8323;]&#8314;&#8226;C&#8322;D&#8325;Loss of an ethyl-d5 radical.
127[I]&#8314;&#8226;C&#8324;D&#8329;Iodine cation; typically low intensity. docbrown.info
66[C&#8324;D&#8329;]&#8314;&#8226;Isec-Butyl-d9 cation; often the base peak due to weak C-I bond. docbrown.info
64[C&#8324;D&#8328;]&#8226;&#8314;DIButene-d8 radical cation from elimination of deuterium iodide.

Advanced Spectroscopic Applications for Mechanistic and Structural Elucidation of 2 Iodobutane D9

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. The substitution of hydrogen with deuterium (B1214612) in 2-Iodobutane-D9 introduces significant changes in the NMR spectra, which can be exploited for detailed analysis. Deuterated compounds are frequently used in analytical chemistry to enhance signal clarity and provide unique insights into molecular structures and reaction mechanisms. cymitquimica.com

Deuterium NMR (2H NMR) for Isotopic Distribution and Dynamics

Deuterium (2H) NMR spectroscopy is a direct method for observing the deuterium nuclei within a molecule. For this compound, 2H NMR is instrumental in confirming the extent and location of deuterium incorporation, thereby verifying the isotopic distribution. The chemical shifts in 2H NMR are analogous to those in proton (1H) NMR but with a much smaller frequency range, which can sometimes lead to signal overlap. However, the primary application is the quantitative assessment of deuteration at specific sites.

Furthermore, 2H NMR is a powerful technique for studying molecular dynamics. The quadrupolar nature of the deuterium nucleus results in relaxation times that are highly sensitive to the local molecular motion. By analyzing the relaxation parameters of the different deuterium signals in this compound, researchers can gain insights into the anisotropic reorientation and segmental motion of the molecule. For example, the rotational dynamics of the -CD3 groups versus the -CD2- and -CD- groups can be differentiated, providing a detailed picture of the molecule's flexibility in solution.

Carbon-13 NMR (13C NMR) for Structural Insights in Deuterated Systems

Carbon-13 (13C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, the 13C spectrum is affected by the attached deuterium atoms in two main ways: through isotopic shifts and C-D coupling.

Isotopic Shifts: The replacement of a proton with a deuteron (B1233211) typically causes a small upfield shift (to lower ppm values) in the resonance of the attached carbon atom. This "beta-isotope shift" is also observed for carbons two bonds away. For this compound, all carbon signals will be shifted slightly upfield compared to the non-deuterated analogue. docbrown.info

C-D Coupling: The spin-1 deuterium nucleus couples to the 13C nucleus, causing the carbon signals to split into multiplets according to the (2nI+1) rule, where n is the number of equivalent deuterium atoms and I is the spin quantum number of deuterium (I=1). Consequently, a -CD group will appear as a 1:1:1 triplet, a -CD2 group as a 1:2:3:2:1 quintet, and a -CD3 group as a 1:3:6:7:6:3:1 septet. This fine structure provides unambiguous confirmation of the number of deuterons attached to each carbon.

The 13C NMR spectrum of standard 2-iodobutane (B127507) shows four distinct signals, as each carbon atom is in a unique chemical environment. docbrown.infodocbrown.infodocbrown.info The expected chemical shifts for the deuterated compound, based on the non-deuterated version, are shown below.

Carbon PositionExpected 13C Chemical Shift (ppm) for 2-Iodobutane docbrown.infoExpected 13C Chemical Shift (ppm) for this compoundExpected Multiplicity (C-D Coupling)
C1 (-CH3)~28.5Slightly < 28.5Septet
C2 (-CHI-)~31.0Slightly < 31.0Triplet
C3 (-CH2-)~36.5Slightly < 36.5Quintet
C4 (-CH3)~11.5Slightly < 11.5Septet

Note: The expected chemical shifts for this compound are estimated based on typical isotopic shift effects observed in deuterated compounds.

Proton NMR (1H NMR) in Conjunction with Deuteration

While the primary goal of synthesizing this compound is often to have a fully deuterated molecule, 1H NMR spectroscopy remains crucial. It is the most effective method for determining the isotopic purity of the compound by detecting any residual, non-deuterated sites. usbio.net The high sensitivity of 1H NMR allows for the quantification of very small amounts of residual protons.

In a typical high-resolution 1H NMR spectrum of non-deuterated 2-iodobutane, complex splitting patterns are observed due to proton-proton (H-H) coupling. docbrown.infodocbrown.info For instance, the signal for the proton at the C2 position is split by the protons on C1 and C3. docbrown.info In the 1H NMR spectrum of a nearly pure this compound sample, these complex multiplets would collapse into much simpler signals. Any residual C-H proton would be coupled to adjacent deuterium atoms, resulting in a different, often simpler, splitting pattern due to the smaller D-H coupling constants. The use of deuterated solvents, such as chloroform-d (B32938) (CDCl3), is standard in NMR to avoid large solvent proton signals. docbrown.infodocbrown.infodocbrown.info

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For isotopically labeled compounds like this compound, MS is indispensable for confirming isotopic incorporation and for mechanistic studies that trace the pathways of atoms through chemical reactions. cymitquimica.com

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) can determine the mass of an ion with very high accuracy, allowing for the determination of its elemental formula. nih.govcolab.ws This capability is essential for analyzing deuterated compounds.

For this compound, the molecular ion peak in the mass spectrum will be shifted by +9 mass units compared to its non-deuterated counterpart. sigmaaldrich.com HRMS can easily distinguish between the molecular ion of this compound ([C4D9I]+) and any potential interfering ions of the same nominal mass.

HRMS is also the gold standard for determining isotopic purity. nih.govccspublishing.org.cn By analyzing the relative intensities of the ion signals corresponding to molecules with varying numbers of deuterium atoms (isotopologues), a precise isotopic distribution can be calculated. This is crucial for quantitative studies where the exact level of deuteration must be known. For example, a sample of this compound can be analyzed for the presence of D8, D7, etc., species. This method offers high sensitivity and requires very little sample. nih.gov

IonNominal m/zExact Mass (Da)
[C4H9I]+184183.97490 nih.gov
[C4D9I]+193193.03139 nih.gov

Photoionization Mass Spectrometry for Reaction Intermediates

Photoionization mass spectrometry (PIMS) is a soft ionization technique that uses high-energy photons, often from a synchrotron source, to ionize molecules. osti.gov This method is particularly useful for the detection and identification of transient species like reaction intermediates. osti.govmdpi.com

In studies of reaction mechanisms, this compound can be used as a starting material. As the reaction proceeds, intermediates and products will contain the deuterium label. The mass shift associated with the nine deuterium atoms makes it possible to distinguish fragments originating from the initial reactant from other species present in the reaction mixture.

For example, in a fragmentation study, the cleavage of the C-I bond is a common pathway for 2-iodobutane. docbrown.info For this compound, this would result in a deuterated butyl cation [C4D9]+. PIMS can be tuned to selectively ionize specific intermediates based on their ionization energies, providing a clearer picture of the reaction pathway without the extensive fragmentation often caused by harsher ionization methods like electron ionization. This allows researchers to track the fate of the deuterated alkyl group through complex reaction networks. osti.gov

Rotational Spectroscopy for Conformational Analysis and Nuclear Quadrupole Coupling of this compound

Rotational spectroscopy is a high-resolution technique that provides exquisitely detailed information about the structure, conformation, and electronic environment of atoms within a molecule in the gas phase. For a molecule like 2-iodobutane, this technique is particularly powerful. The presence of the heavy iodine atom results in a large moment of inertia, leading to rotational transitions in the convenient microwave region of the electromagnetic spectrum. Furthermore, the iodine nucleus (specifically the stable isotope ¹²⁷I) possesses a nuclear spin of I = 5/2 and a significant nuclear electric quadrupole moment, which interacts with the local electric field gradient at the nucleus. chemlin.org This interaction, known as nuclear quadrupole coupling, causes hyperfine splitting of the rotational transitions, offering a sensitive probe of the electronic environment surrounding the iodine atom. illinois.eduaps.org

Studies on the normal isotopologue of 2-iodobutane (CH₃CHICH₂CH₃) using jet-pulsed Fourier transform microwave spectroscopy have successfully characterized its conformational landscape and the associated nuclear quadrupole coupling effects. nih.govgoettingen-research-online.de The principles and methodologies of these studies are directly applicable to the deuterated variant, this compound. The substitution of hydrogen with deuterium atoms alters the moments of inertia, leading to predictable shifts in the rotational spectra, but the fundamental conformational and electronic properties remain analogous.

Conformational Analysis

Rotation about the central carbon-carbon bond in 2-iodobutane gives rise to three distinct stable conformers: anti and two non-equivalent gauche forms (gauche and gauche'). nih.govresearchgate.net In the anti conformer, the two methyl groups are positioned opposite to each other, while in the gauche conformers, they are in a staggered arrangement. Each of these conformers has a unique three-dimensional structure and, consequently, a distinct set of rotational constants (A, B, and C).

By measuring the frequencies of rotational transitions in the microwave spectrum, scientists can identify the spectral signatures of each conformer and determine their precise rotational constants. The analysis of the rotational spectra for the normal isotopologue of 2-iodobutane has allowed for the unambiguous assignment of transitions belonging to the anti, gauche, and gauche' conformers. nih.govgoettingen-research-online.de From the determined rotational constants, a detailed molecular structure can be derived. Isotopic substitution, such as in this compound, is a crucial tool in this process, as it allows for the determination of atomic coordinates within the molecule through methods like Kraitchman's equations. nih.gov

The relative intensities of the signals corresponding to each conformer in the spectrum can also provide an estimate of their relative populations in the jet-cooled molecular beam, which in turn gives insight into their relative energies. frontiersin.org

Table 1: Experimentally Determined Rotational Constants for 2-Iodobutane Conformers The following table presents data for the normal isotopologue, CH₃CHICH₂CH₃. A similar study on this compound would yield different, but similarly precise, values for each conformer.

Parametergauche (g)anti (a)gauche' (g')
A (MHz) 4652.87080.34679.5
B (MHz) 1494.31184.11481.5
C (MHz) 1279.71083.41272.5
Data sourced from a study by Arsenault, et al. (2016). nih.govgoettingen-research-online.de

Nuclear Quadrupole Coupling

The interaction between the nuclear quadrupole moment of the ¹²⁷I nucleus and the electric field gradient generated by the surrounding electrons causes a splitting of each rotational energy level into multiple hyperfine levels. This results in the rotational transitions appearing not as single lines, but as complex multiplets. researchgate.net The analysis of this hyperfine structure provides the nuclear quadrupole coupling tensor, χ, which is typically reported by its components along the principal axes of inertia (χₐₐ, χₑₑ, and χₑₑ). nih.gov

These coupling constants are extremely sensitive to the electronic distribution immediately around the iodine nucleus. Therefore, their values differ for each conformer due to the different orientations of the molecular framework relative to the C-I bond. By measuring and analyzing the complete nuclear quadrupole coupling tensor for each conformer, researchers can gain detailed insights into the subtle changes in the electronic structure that accompany conformational changes. nih.govgoettingen-research-online.de For instance, the off-diagonal elements of the coupling tensor (e.g., χₐₑ) can be determined with high precision, providing further constraints on the orientation of the principal axes of the electric field gradient. illinois.edu

The study of 2-iodobutane has shown that the quadrupole coupling constants of the iodine nucleus are indeed different for the gauche, anti, and gauche' conformers, reflecting the distinct electronic environment in each case. nih.gov Similar measurements on this compound would reveal how the deuteration subtly influences this electronic environment, providing a more refined picture of the intramolecular forces.

Table 2: Iodine Nuclear Quadrupole Coupling Constants for 2-Iodobutane Conformers The following table presents data for the normal isotopologue, CH₃CHICH₂CH₃. The values provide a direct measure of the electronic environment at the iodine nucleus in each conformation.

Parametergauche (g)anti (a)gauche' (g')
χₐₐ (MHz) -1193.3-1486.2-1202.4
χₑₑ - χₑₑ (MHz) -219.8-11.9-218.4
Data sourced from a study by Arsenault, et al. (2016). nih.govgoettingen-research-online.de

Theoretical and Computational Chemistry Studies of 2 Iodobutane D9

Quantum Chemical Calculations for Geometric and Electronic Structure

Quantum chemical calculations are fundamental to understanding the molecular structure of 2-Iodobutane-D9. These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution and the resulting stable arrangement of its atoms in three-dimensional space.

The primary goal is to find the molecule's minimum energy conformation, which corresponds to its most stable geometric structure. Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles. For this compound, a primary point of interest is the comparison of its C-D (carbon-deuterium) bond lengths and vibrational frequencies against the C-H (carbon-hydrogen) bonds in standard 2-iodobutane (B127507). Due to the greater mass of deuterium (B1214612), the zero-point vibrational energy of a C-D bond is lower than that of a C-H bond, which can lead to a slight shortening of the C-D bond.

Electronic structure calculations also provide insights into properties like the molecular orbital energies, the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These features are critical for predicting the molecule's reactivity, particularly where it is susceptible to nucleophilic or electrophilic attack.

Illustrative Geometric Parameters of this compound from a Hypothetical Calculation Disclaimer: The following data is for illustrative purposes to represent typical outputs of quantum chemical calculations. It is not based on published experimental or computational results for this specific molecule.

Parameter Value
C-I Bond Length ~2.15 Å
C-D Bond Length (avg.) ~1.09 Å
C-C Bond Length (avg.) ~1.53 Å
∠CCC Bond Angle (avg.) ~112°

Transition State Theory for Reaction Rate Prediction

Transition State Theory (TST) is a cornerstone for predicting the rates of chemical reactions. umd.edulibretexts.orgwikipedia.orgnumberanalytics.comsolubilityofthings.com It postulates that reacting molecules must pass through a high-energy intermediate state, known as the activated complex or transition state, on their way to forming products. libretexts.orgwikipedia.orgnumberanalytics.comsolubilityofthings.com The rate of the reaction is then determined by the concentration of this transition state and the frequency with which it converts to the product. libretexts.org

For reactions involving this compound, such as nucleophilic substitution (SN2) or elimination (E2) reactions, computational chemists first locate the geometry of the transition state on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡). solubilityofthings.com

The substitution of hydrogen with deuterium in this compound has a notable impact on reaction rates. Because C-D bonds are stronger and have lower zero-point energy than C-H bonds, reactions where a C-D bond is broken in the rate-determining step will typically have a higher activation energy and thus proceed more slowly than the corresponding reaction with a C-H bond. This phenomenon is a primary kinetic isotope effect. TST allows for the quantitative prediction of these rate differences by calculating the partition functions for the reactants and the transition state for both the deuterated and non-deuterated species. umd.edu

Computational Modeling of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the ratio of the reaction rate of a molecule with a lighter isotope to the rate of the same molecule with a heavier isotope (k_light/k_heavy). princeton.edu It is a powerful tool for elucidating reaction mechanisms. princeton.edu Computational modeling is essential for interpreting and predicting KIEs. princeton.edu

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. umn.edursc.org It is particularly effective for large molecules due to its balance of accuracy and computational cost. umn.edursc.org

In the context of KIEs for this compound, DFT is used to:

Optimize Geometries: Calculate the stable structures of the reactants and the transition state. aps.org

Calculate Vibrational Frequencies: Determine the vibrational frequencies for all normal modes of the reactants and the transition state. This step is crucial, as the KIE is primarily determined by the differences in zero-point vibrational energies (ZPVEs) between the C-H and C-D bonds. princeton.edu

Determine Energies: Calculate the electronic energies to establish the reaction's potential energy surface and activation barrier. aps.org

The KIE can then be calculated using the information from the ZPVEs of the ground states and transition states for both the deuterated and non-deuterated species. For a primary KIE where a C-D bond is broken, the difference in ZPE is lost at the transition state, leading to a significant isotope effect. DFT methods have been successfully applied to study KIEs in a wide range of chemical reactions. nih.govnih.gov

Illustrative KIE Prediction for an E2 Reaction of this compound Disclaimer: The following data is hypothetical and for illustrative purposes. It does not represent published research findings.

Reaction Parameter 2-Iodobutane (H9) This compound Predicted KIE (kH/kD)
ZPVE (Reactant) 150 kJ/mol 135 kJ/mol
ZPVE (Transition State) 145 kJ/mol 132 kJ/mol

In some reactions, particularly those involving the transfer of light particles like hydrogen, a quantum mechanical phenomenon known as tunneling can occur. ccu.edu.twnih.gov Tunneling allows a particle to pass through an activation barrier rather than going over it, leading to a faster reaction rate than predicted by classical TST. nih.govresearchgate.net

Since deuterium is twice as massive as hydrogen, its ability to tunnel is significantly lower. princeton.edu This difference can lead to unusually large KIEs, often well above the semiclassical limit of around 7 at room temperature. researchgate.netprinceton.edu

Computational models can estimate the contribution of tunneling to the reaction rate. This is often done by applying a correction factor, such as the Wigner or Bell correction, to the TST-calculated rate constant. researchgate.net For reactions of this compound where a C-D bond is broken, the dramatic difference in tunneling probability between H and D can be a key indicator of the reaction mechanism and the shape of the potential energy barrier. ccu.edu.twresearchgate.net

Molecular Dynamics Simulations of Reaction Pathways

While quantum chemical calculations typically focus on stationary points (reactants, products, transition states), Molecular Dynamics (MD) simulations model the time evolution of a molecular system. numberanalytics.comua.ac.be By solving Newton's equations of motion for a system of atoms, MD simulations can explore reaction pathways, solvent effects, and conformational changes over time. numberanalytics.comnih.gov

For this compound, MD simulations can be used to:

Explore Reaction Trajectories: Simulate the path that molecules take during a reaction, providing a dynamic picture of the bond-breaking and bond-forming processes. numberanalytics.com

Investigate Solvent Effects: By including explicit solvent molecules in the simulation box, one can study how the solvent influences the reaction pathway and rate.

Sample Conformational Space: Identify the different conformations of this compound and how they might influence its reactivity.

When combined with quantum mechanical methods (in QM/MM simulations), MD can provide a highly detailed and accurate picture of a chemical reaction in its full environmental context. tsukuba.ac.jp These simulations can reveal dynamic isotope effects that are not captured by static TST calculations.

Applications of 2 Iodobutane D9 As a Labeled Building Block in Complex Organic Synthesis

Synthesis of Selectively Deuterated Amines and Other Nitrogen-Containing Compounds

One of the primary applications of 2-Iodobutane-D9 is in the synthesis of selectively deuterated nitrogen-containing compounds, particularly amines. The incorporation of deuterium (B1214612) at positions adjacent to a nitrogen atom can be a strategic approach to improve the metabolic profile of drug candidates, as these sites are often susceptible to oxidative metabolism by enzymes like cytochrome P450. nih.gov

A direct and classical method for this transformation is the N-alkylation of primary or secondary amines with a deuterated alkyl halide. nih.gov In this nucleophilic substitution reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of this compound, displacing the iodide leaving group. This process effectively transfers the D9-sec-butyl group to the nitrogen atom, yielding a new, heavily labeled secondary or tertiary amine.

More advanced methods, such as the Buchwald-Hartwig amination, can also be employed. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. While typically used for aryl amines, related catalytic systems can facilitate the coupling of alkyl halides, providing a modern alternative for synthesizing complex deuterated amines under specific conditions. mdpi.com

The table below illustrates the general approach of using this compound to create deuterated amines.

Reactant (Amine)ReagentGeneral Reaction ConditionsProduct (Deuterated Amine)
Primary Amine (R-NH₂)This compoundBase (e.g., K₂CO₃), Solvent (e.g., ACN)N-(sec-butyl-d9)amine
Secondary Amine (R₂-NH)This compoundBase (e.g., K₂CO₃), Solvent (e.g., ACN)N,N-(dialkyl)-N-(sec-butyl-d9)amine
Aniline DerivativeThis compoundPd Catalyst, Base, SolventN-(sec-butyl-d9)aniline Derivative

Table 7.1.1: Synthetic strategies for the preparation of deuterated amines using this compound.

Preparation of Chiral Deuterated Compounds for Asymmetric Synthesis Research

The creation of chiral molecules with specific, three-dimensional arrangements of atoms is a cornerstone of modern organic chemistry, particularly in drug development where different enantiomers of a drug can have vastly different biological activities. numberanalytics.comchiralpedia.com Asymmetric synthesis aims to produce a single desired stereoisomer. iipseries.org this compound can be used as a building block in this field to prepare chiral compounds that are also isotopically labeled.

A key strategy in asymmetric synthesis involves the use of chiral auxiliaries. numberanalytics.com A chiral auxiliary is a molecule that is temporarily attached to a non-chiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

In this context, this compound can be used as an electrophile in an asymmetric alkylation reaction. For example, a substrate attached to a chiral auxiliary (like an Evans' oxazolidinone) can be converted into an enolate. The subsequent reaction of this chiral enolate with this compound proceeds in a stereocontrolled manner, as the auxiliary blocks one face of the enolate, forcing the D9-sec-butyl group to add to the other face. This establishes a new stereocenter with a high degree of enantioselectivity. numberanalytics.com Subsequent removal of the chiral auxiliary reveals the chiral, deuterated product. The incorporation of deuterium can also serve to slow down racemization at the newly formed chiral center in certain molecules, enhancing the stability of the desired enantiomer. enamine.net

The table below outlines a representative workflow for using this compound in an auxiliary-controlled asymmetric synthesis.

StepReactantsKey Reagent/ProcessIntermediate/ProductPurpose
1 Achiral Substrate + Chiral AuxiliaryCoupling ReactionSubstrate-Auxiliary AdductIntroduce chiral control element. numberanalytics.com
2 Substrate-Auxiliary AdductBase (e.g., LDA)Chiral EnolateGenerate nucleophile for alkylation.
3 Chiral EnolateThis compound Deuterated DiastereomerIntroduce D9-butyl group stereoselectively.
4 Deuterated DiastereomerCleavage Reagent (e.g., LiOH)Final Chiral Deuterated CompoundRemove auxiliary to yield the final product. numberanalytics.com

Table 7.2.1: Conceptual workflow for asymmetric synthesis using this compound with a chiral auxiliary.

Isotopic Labeling for Prebiotic Chemistry Research

Prebiotic chemistry investigates the non-biological chemical pathways that could have led to the formation of the building blocks of life on early Earth. uni-muenchen.de Isotopic labeling is a critical tool in this field for tracing the origins and reaction pathways of complex organic molecules from simple precursors. acs.orgnih.gov By introducing compounds with a known isotopic signature into simulated prebiotic environments, scientists can track how specific atoms or molecular fragments are incorporated into larger structures like amino acids, sugars, or lipids. acs.orgnasa.gov

While specific published research utilizing this compound in prebiotic simulations is not prominent, its potential application follows established methodologies. As a source of a perdeuterated four-carbon aliphatic chain, this compound could be used to probe the mechanisms of formation of fatty acids or the aliphatic side chains of amino acids.

A hypothetical study could involve introducing this compound into a simulated hydrothermal vent environment, which is considered a plausible setting for prebiotic synthesis. After allowing reactions to proceed, the resulting complex mixture of organic molecules would be analyzed using mass spectrometry. The detection of the D9 isotopic signature in larger molecules would provide direct evidence that simple C4 units can be incorporated into more complex biomolecular precursors under these conditions, shedding light on the abiotic synthesis of aliphatic compounds.

The table below outlines a hypothetical research design for such an experiment.

Research ComponentDescription
Objective To determine if simple C4 aliphatic units can be incorporated into larger, prebiotically relevant molecules (e.g., fatty acids, amino acid side chains) under simulated hydrothermal vent conditions.
Key Isotopic Tracer This compound
Experimental Setup A high-pressure, high-temperature aqueous reactor simulating a hydrothermal vent, containing simple prebiotic precursors (e.g., CO, H₂O, NH₃, phosphate (B84403) minerals) and this compound.
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify products and determine the extent of deuterium incorporation.
Potential Findings Identification of deuterated fatty acids or amino acids (like a deuterated leucine/isoleucine precursor), which would support a hypothesis of chain elongation or alkylation reactions occurring in prebiotic environments. nasa.gov

Table 7.3.1: Hypothetical research framework for the application of this compound in prebiotic chemistry.

Environmental and Biogeochemical Pathway Studies Involving Iodobutanes Mechanistic Focus

Iodobutanes, as part of the larger family of halogenated hydrocarbons, participate in a variety of environmental and biogeochemical pathways. Their transformation and degradation are influenced by a combination of biotic and abiotic processes that dictate their fate and persistence in ecosystems. The study of these pathways is crucial for understanding the natural halogen cycle and the environmental behavior of these compounds.

Future Research Directions and Methodological Advancements

Development of Novel Synthesis Strategies for Site-Specific Deuteration

The synthesis of isotopically pure compounds like 2-Iodobutane-D9 relies on methods that can introduce deuterium (B1214612) atoms at specific molecular positions with high efficiency. While traditional methods often require harsh conditions or expensive reagents, modern research focuses on developing more versatile, selective, and sustainable strategies. Dehalogenative deuteration, which involves the replacement of a halogen with a deuterium atom, is a particularly direct route for preparing deuterated alkyl halides. researchgate.net

Recent breakthroughs have centered on novel catalytic systems that offer unprecedented control over the deuteration process. These methods often utilize deuterium oxide (D₂O), an inexpensive and abundant deuterium source. researchgate.netdicp.ac.cnrsc.org Key emerging strategies include:

Photo-induced Dehalogenation : These methods employ visible light to drive the reaction, often using a phosphine (B1218219) as a halogen-atom transfer reagent. This approach is effective for a wide array of alkyl halides and benefits from mild reaction conditions. rsc.org

Transition Metal Catalysis : Cobalt-catalyzed systems, for instance, have demonstrated high efficacy for the site-specific deuterodehalogenation of various organic halides, including alkyl halides. dicp.ac.cn These catalysts are often robust, moisture-insensitive, and compatible with a broad range of functional groups. dicp.ac.cn Similarly, copper-catalyzed methods for deacylative deuteration represent another advanced, degree-controlled approach. researchgate.net

Organocatalysis : Metal-free, organocatalytic systems provide an alternative pathway for dehalogenative deuteration, avoiding potential metal contamination of the final product. researchgate.net

These advanced synthetic protocols are critical for expanding the toolkit available to chemists, enabling the precise and efficient synthesis of a diverse range of deuterated compounds from readily available precursors like alkyl halides. researchgate.netresearchgate.net

Table 1: Comparison of Modern Synthesis Strategies for Site-Specific Deuteration of Alkyl Halides

StrategyTypical Catalyst/ReagentDeuterium SourceKey AdvantagesRelevant Research
Photo-induced DehalogenationPhotocatalyst + Halogen-Atom Transfer Reagent (e.g., Cy₃P)D₂OMild reaction conditions, broad substrate scope for alkyl halides. rsc.org
Transition Metal CatalysisCobalt or Copper ComplexesD₂OHigh efficiency, excellent site-selectivity, moisture-insensitivity, functional group tolerance. dicp.ac.cnresearchgate.net
OrganocatalysisMetal-free organic catalystsD₂OAvoids metal contamination, offers good site-selectivity. researchgate.net

Integration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Monitoring

A deep understanding of how deuterated compounds like this compound participate in chemical reactions requires the ability to observe these processes in real time. Advanced spectroscopic techniques are increasingly being integrated into reaction setups to monitor concentrations of reactants, intermediates, and products, thereby providing invaluable kinetic and mechanistic data. rsc.org

While various methods such as infrared (IR), Raman, and mass spectrometry (MS) are used, they can be limited by spectral resolution or interferences. acs.org Two techniques, in particular, stand out for their power in monitoring reactions involving deuterated species:

Flow Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is inherently quantitative and provides detailed structural information. rsc.orgpharmtech.com By using a flow cell, the reaction mixture can be continuously passed through the spectrometer, allowing for non-invasive, real-time analysis under actual reaction conditions. rsc.org Modern solvent suppression techniques have largely overcome the historical limitation of requiring expensive deuterated solvents for the entire reaction. pharmtech.com

Molecular Rotational Resonance (MRR) Spectroscopy : MRR is an emerging gas-phase spectroscopic technique with exceptionally high selectivity. acs.org It can unambiguously identify and quantify different molecules in a mixture, including isotopes and structural isomers, without interference from the solvent or matrix. acs.orgmarquette.edu This makes it a powerful tool for automated reaction monitoring, especially for isotopic exchange reactions. acs.org

The integration of these techniques allows researchers to directly observe transient intermediates and accurately measure reaction rates, leading to a more complete elucidation of complex reaction mechanisms.

Table 2: Overview of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

TechniqueInformation ProvidedStrengthsLimitationsRelevant Research
Flow NMRStructural, QuantitativeHighly detailed structural data, inherently quantitative, non-invasive.Relatively lower sensitivity, can require solvent suppression. rsc.orgpharmtech.com
Molecular Rotational Resonance (MRR)Structural, QuantitativeExtremely high selectivity for isomers and isotopologues, no solvent interference.Requires volatile samples, analysis of one species at a time in some modes. acs.orgmarquette.edu
Mass Spectrometry (MS)Molecular Weight, QuantitativeHigh sensitivity.Struggles to resolve isobaric species, potential for ion suppression. acs.org
Optical Spectroscopy (IR, Raman)Functional Groups, QuantitativeRapid, in-situ measurements.Limited structural information, spectral overlap can complicate analysis. rsc.orgacs.org

Synergistic Computational-Experimental Approaches for Deeper Mechanistic Understanding

The combination of laboratory experiments and high-level computational modeling provides a powerful paradigm for gaining deep insights into chemical reactivity. This synergistic approach is particularly valuable in deuterium chemistry, where subtle isotopic effects can have significant consequences. nih.govacs.org

Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows researchers to model reaction pathways, calculate the energies of transition states, and predict kinetic isotope effects. dicp.ac.cnuu.nl These theoretical predictions can then be tested and validated against experimental data obtained from the spectroscopic monitoring techniques described previously.

This integrated approach has been successfully applied to:

Elucidate Reaction Mechanisms : In the study of cobalt-catalyzed dehalogenations, DFT calculations were used to support a proposed Co(I)-C(III)-Co(I) catalytic cycle, providing a detailed mechanistic picture that was consistent with experimental observations. dicp.ac.cn

Understand Isotope Effects : Computational models can dissect the factors contributing to equilibrium isotope effects (EIEs), such as changes in zero-point vibrational energy upon binding or reaction. nih.govacs.org This helps explain why deuteration can alter a molecule's binding affinity or reactivity. mdpi.com

Analyze Complex Data : The analysis of data from techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is heavily reliant on computational tools to automate peptide identification and accurately quantify deuterium uptake, which is essential for studying protein dynamics. whiterose.ac.uk

By bridging theory and practice, this synergistic methodology enables a more robust and detailed understanding of the fundamental principles governing the behavior of deuterated compounds like this compound.

Exploration of this compound in Emerging Fields of Deuterium Chemistry

As a deuterated building block, this compound is poised to contribute to several emerging areas of scientific research and technology. The unique properties of deuterium are being exploited in fields far beyond traditional mechanistic studies. acs.orgnih.gov

Future applications for synthons like this compound include:

De Novo Drug Discovery : The pharmaceutical industry has increasingly shifted from simply creating deuterated versions of existing drugs (the "deuterium switch") to incorporating deuterium at the earliest stages of drug discovery. nih.gov This de novo approach uses deuteration to proactively optimize a drug candidate's metabolic stability and pharmacokinetic profile. nih.govresearchgate.net this compound can serve as a key reagent for introducing a deuterated sec-butyl moiety into novel therapeutic agents.

Advanced Materials Science : The kinetic isotope effect associated with the stronger carbon-deuterium bond can be harnessed to improve the stability and performance of organic materials. acs.org For example, deuteration has been shown to enhance the properties of Organic Light-Emitting Diodes (OLEDs). acs.org

Deuterium Metabolic Imaging (DMI) : DMI is a powerful, non-invasive imaging technique that uses magnetic resonance spectroscopy (MRS) to track the metabolic fate of deuterated compounds in living organisms in real time. researchgate.netnih.gov This method requires the administration of deuterated tracers to map metabolic pathways. nih.gov Building blocks like this compound are essential for the synthesis of these advanced diagnostic probes.

The established use of deuterated compounds as internal standards in quantitative mass spectrometry also remains a critical application, providing the precision needed for analytical chemistry in numerous scientific disciplines. acs.orgnih.gov

Table 3: Summary of Emerging Applications for Deuterated Compounds

FieldApplicationRole of Deuterated Compounds (e.g., this compound)Relevant Research
PharmaceuticalsDe Novo Drug DiscoveryBuilding blocks for synthesizing new chemical entities with improved pharmacokinetic profiles. nih.govresearchgate.net
Materials ScienceOrganic Electronics (e.g., OLEDs)Enhance material stability and performance through the kinetic isotope effect. acs.org
Biomedical ImagingDeuterium Metabolic Imaging (DMI)Precursors for synthesizing deuterated tracers to monitor metabolic pathways in vivo. researchgate.netnih.gov
Analytical ChemistryQuantitative Mass SpectrometryServe as non-radioactive, stable internal standards for precise quantification. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the critical analytical methods to confirm the isotopic purity and structural integrity of 2-Iodobutane-D9?

  • Methodological Answer : Use gas chromatography (GC) to assess chemical purity (>96.0% as per manufacturer specifications) and mass spectrometry (MS) to verify deuterium incorporation (99 atom% D). Nuclear magnetic resonance (NMR) spectroscopy, particularly 2^2H-NMR, can confirm deuterium distribution in the CD3_3 and CD2_2 groups. Cross-reference with CAS RN 1219795-41-1 for spectral databases .

Q. How does copper stabilization impact the handling and storage of this compound?

  • Methodological Answer : Copper is added to suppress radical-mediated decomposition. Store in amber vials under inert gas (e.g., argon) at 4°C. Periodically test for iodine liberation via iodometric titration. Avoid exposure to light or oxidizing agents, as the compound is flammable (UN2390 classification) .

Q. What synthetic routes are recommended for preparing this compound with high isotopic fidelity?

  • Methodological Answer : Start with deuterated precursors (e.g., CD3_3CD2_2CD(OD)CD3_3) and employ SN2 reactions with deuterium-retaining conditions. Monitor reaction progress via isotopic mass shifts in MS. Purify using fractional distillation (bp 119–120°C) to isolate the deuterated product .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) influence reaction mechanisms when this compound is used in SN2 reactions?

  • Methodological Answer : Compare reaction rates between 2-Iodobutane and this compound in model SN2 systems (e.g., with hydroxide ions). Use computational chemistry (DFT calculations) to correlate experimental KIEs with transition-state geometries. Note that deuteration at β-positions (CD2_2) may yield larger KIEs than α-positions (CD3_3) due to hyperconjugative effects .

Q. What strategies resolve contradictions in isotopic labeling studies when this compound exhibits unexpected reactivity?

  • Methodological Answer : Conduct control experiments with non-deuterated analogs to isolate isotopic effects. Use tandem MS/MS to trace deuterium retention in byproducts. For divergent results, validate via independent techniques (e.g., IR spectroscopy for bond vibrations) and consult isotopic exchange literature to rule out H/D scrambling .

Q. How can this compound be utilized in mechanistic studies of radical intermediates?

  • Methodological Answer : Employ electron paramagnetic resonance (EPR) spectroscopy to detect carbon-centered radicals. Use deuterated compounds to quench background noise (deuterium’s lower gyromagnetic ratio enhances signal clarity). Pair with laser flash photolysis to probe transient intermediates, noting that copper stabilization may interfere with radical generation .

Data Analysis & Experimental Design

Q. How should researchers design isotopic tracer experiments to minimize confounding variables when using this compound?

  • Methodological Answer : Include internal standards (e.g., 13^{13}C-labeled analogs) to correct for instrumental drift. Use kinetic modeling to account for deuterium’s mass effects on diffusion rates. Pre-treat reagents to eliminate trace moisture, which could induce H/D exchange .

Q. What statistical approaches are recommended for interpreting small-sample datasets in deuterium-labeling studies?

  • Methodological Answer : Apply Bayesian inference to handle low-n data, incorporating prior knowledge of isotopic effects. Use bootstrap resampling to estimate confidence intervals for KIEs. Cross-validate with non-parametric tests (e.g., Mann-Whitney U) to avoid normality assumptions .

Safety & Compliance

Q. What protocols ensure safe disposal of this compound waste in academic labs?

  • Methodological Answer : Neutralize iodine content with sodium thiosulfate before disposal. Follow OSHA guidelines for halogenated waste (Category 4-2-III). Document waste streams using CAS RN 1219795-41-1 for regulatory compliance .

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